molecular formula C12H14N2O4S B11437369 N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B11437369
M. Wt: 282.32 g/mol
InChI Key: SBGXFZMEXYYJTN-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, contributes to electronic stability, while the sulfonamide group (-SO₂NH-) enhances hydrogen-bonding capacity, a critical feature in drug-receptor interactions. The 3-methoxy substituent on the phenyl ring may influence lipophilicity and metabolic stability, positioning this compound as a candidate for therapeutic or agrochemical applications .

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C12H14N2O4S/c1-8-12(9(2)18-13-8)19(15,16)14-10-5-4-6-11(7-10)17-3/h4-7,14H,1-3H3

InChI Key

SBGXFZMEXYYJTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted oxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has the following chemical characteristics:

  • Molecular Formula : C15H20N2O4S
  • Molecular Weight : 324.4 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide group attached to an oxazole ring, which contributes to its biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 3-methoxyphenyl amine with 3,5-dimethylisoxazole sulfonyl chloride in the presence of a base such as pyridine. This method allows for the formation of the desired sulfonamide derivative while maintaining high yields and purity.

Anticancer Properties

Recent studies have indicated that sulfonamides can exhibit significant anticancer activities. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line Percent Growth Inhibition (PGI)
This compoundSNB-1986.61%
This compoundOVCAR-885.26%
This compoundNCI-H4075.99%

These findings suggest that this compound may be effective in inhibiting tumor growth through mechanisms that require further investigation.

Enzyme Inhibition Studies

This compound has also been evaluated for its potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit key enzymes involved in metabolic pathways related to cancer and diabetes:

Enzyme Inhibition Activity
α-glucosidaseModerate
AcetylcholinesteraseSignificant

These properties make it a candidate for further research into therapeutic applications for metabolic disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

Case Study 1: Hemorheological Activity

A study demonstrated that derivatives of this compound exhibited hemorheological activity comparable to known angioprotective agents such as pentoxifylline. This suggests potential applications in cardiovascular health and treatment strategies for vascular disorders .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have revealed that this compound interacts favorably with target proteins implicated in cancer progression. These simulations provide insights into its mechanism of action and guide future modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Benzothiazole Acetamide Derivatives ()

The European Patent Application EP3 348 550A1 describes benzothiazole-based acetamide compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide), which share structural motifs with the target compound but differ in core heterocycle and functional groups.

Structural Differences

Feature Target Compound Benzothiazole Acetamide Derivatives
Core Heterocycle 1,2-Oxazole (5-membered, O/N) Benzothiazole (6-membered fused benzene/thiazole)
Functional Group Sulfonamide (-SO₂NH-) Acetamide (-NHCO-)
Substituents 3,5-Dimethyl (oxazole), 3-methoxyphenyl 6-Trifluoromethyl (benzothiazole), substituted phenyl

Functional Implications

  • Solubility : The sulfonamide group in the target compound likely enhances aqueous solubility compared to the acetamide derivatives, which rely on trifluoromethyl groups for lipophilicity .
  • Metabolic Stability : The benzothiazole core may confer greater metabolic resistance due to aromatic stabilization, whereas the oxazole ring’s smaller size could increase susceptibility to oxidative degradation.
  • Bioactivity : Acetamide derivatives with 3,4,5-trimethoxyphenyl substituents (e.g., EP3 348 550A1) exhibit enhanced binding in kinase inhibition assays, suggesting that bulkier substituents improve target engagement—a feature absent in the target compound’s 3-methoxy group .

Comparison with Pyrazole Sulfanyl Derivatives ()

The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () provides a contrast in sulfur-containing functionalities and heterocyclic systems.

Structural Differences

Feature Target Compound Pyrazole Sulfanyl Derivative
Core Heterocycle 1,2-Oxazole Pyrazole (5-membered, 2 adjacent N atoms)
Sulfur Group Sulfonamide (-SO₂NH-) Sulfanyl (-S-)
Substituents 3-Methoxyphenyl 3-Chlorophenyl, trifluoromethyl, aldehyde

Functional Implications

  • Electronic Effects : The sulfonamide group’s electron-withdrawing nature contrasts with the sulfanyl group’s electron-donating properties, altering charge distribution in binding pockets.
  • Reactivity : The aldehyde group in the pyrazole derivative () introduces electrophilic reactivity, absent in the target compound, which may limit its stability under physiological conditions .
  • Lipophilicity : The trifluoromethyl and chloro groups in the pyrazole compound increase lipophilicity, whereas the target’s methoxy group balances hydrophilicity and aromatic interactions .

Data Tables

Table 1: Structural Comparison of Heterocyclic Cores

Core Structure Ring Size Heteroatoms Aromatic Stability
1,2-Oxazole 5-membered O, N Moderate
Benzothiazole 6-membered S, N High
Pyrazole 5-membered 2 N atoms High

Table 2: Functional Group Properties

Group Polarity Hydrogen-Bond Capacity Metabolic Vulnerability
Sulfonamide (-SO₂NH-) High Donor/Acceptor Moderate
Acetamide (-NHCO-) Moderate Acceptor Low
Sulfanyl (-S-) Low None High (oxidation)

Biological Activity

N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Property Details
Molecular Formula C15H20N2O4S
Molecular Weight 324.4 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=C(C=C1)C)N2C=CC(=N2)NS(=O)(=O)C3=C(ON=C3C)C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting with the formation of the isoxazole ring and subsequent introduction of the sulfonamide group. Common reagents used include:

  • Sulfochloride as a sulfonylating agent.
  • Pyridine as a base to facilitate the reaction.
  • Acetonitrile as a solvent for the reaction.

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties. This compound has shown effectiveness against both gram-positive and gram-negative bacteria by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Anticancer Properties

Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the isoxazole structure enhance its potency against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells . The IC50 values observed in these studies suggest significant potential for further development in cancer therapeutics.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play roles in various cellular processes including cell proliferation and apoptosis .
  • Receptor Modulation : It has been suggested that this compound could modulate receptor activity related to inflammatory responses and cancer progression by interacting with specific binding sites on target proteins .

Case Studies

Several studies have documented the biological activity of this compound:

  • Anticancer Study : A study involving the compound's derivatives showed an IC50 value of approximately 25 μM against MCF7 breast cancer cells, indicating its potential as an anticancer agent .
  • Antibacterial Study : In vitro tests demonstrated that the compound inhibited the growth of E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Chemical Reactions Analysis

Condensation Reactions

The oxazole ring and sulfonamide group enable participation in condensation processes. For example:

  • Schiff base formation : Reacts with aldehydes under acidic conditions (e.g., HCl/ethanol) to generate imine derivatives.

  • Amide coupling : Forms secondary amides when treated with acyl chlorides in the presence of triethylamine.

Key Conditions :

Reaction TypeCatalysts/SolventsTemperatureYield Range
Schiff base formationHCl, ethanol60°C65–78%
Amide couplingEt₃N, THF25°C82–90%

Sulfonamide Hydrolysis

The sulfonamide moiety undergoes hydrolysis under strongly acidic or basic conditions:

  • Acidic hydrolysis (H₂SO₄/H₂O, reflux): Cleaves the S–N bond to yield 3,5-dimethyl-1,2-oxazole-4-sulfonic acid and 3-methoxyaniline.

  • Basic hydrolysis (NaOH/EtOH, 80°C): Produces sodium sulfonate derivatives.

Kinetic Data :

  • Activation energy (EaE_a) for acidic hydrolysis: 72kJ/mol\sim 72 \, \text{kJ/mol}

  • Half-life (t1/2t_{1/2}) in 2M NaOH: 3.2 hours

Nucleophilic Substitution Reactions

The oxazole ring’s electron-deficient nature facilitates nucleophilic attacks:

  • Methyl displacement : Reacts with primary amines (e.g., benzylamine) in DMF at 100°C to form 4-aminosubstituted oxazoles.

  • Methoxy group substitution : Iodination at the methoxy phenyl position using KI/I₂ in acetic acid.

Example Reaction :

Compound+NH2RDMF, 100°CR-substituted oxazole+CH3OH\text{Compound} + \text{NH}_2\text{R} \xrightarrow{\text{DMF, 100°C}} \text{R-substituted oxazole} + \text{CH}_3\text{OH}

Reported yields: 55–68% depending on the amine nucleophile.

Cycloaddition Reactions

The oxazole ring participates in [4+2] cycloadditions:

  • Diels-Alder reactions : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) under microwave irradiation to form bicyclic adducts.

Optimized Conditions :

DienophileSolventTimeYield
Maleic anhydrideToluene30 min88%
TetracyanoethyleneDCM2 h73%

Oxidation Reactions

Controlled oxidation modifies the oxazole ring or substituents:

  • Oxazole ring oxidation : MnO₂ in 1,4-dioxane at 80°C introduces hydroxyl groups without ring degradation .

  • Methoxy demethylation : BBr₃ in CH₂Cl₂ converts the methoxy group to a hydroxyl.

Product Characterization :

  • Oxidized derivatives confirmed via 1H NMR^1\text{H NMR} (δ 5.2 ppm for –OH) and LC-MS .

Kinetic and Mechanistic Studies

  • HPLC monitoring : Reveals pseudo-first-order kinetics for hydrolysis (kobs=1.2×103s1k_{\text{obs}} = 1.2 \times 10^{-3} \, \text{s}^{-1} in pH 7 buffer).

  • DFT calculations : Indicate that nucleophilic substitution at C4 of the oxazole is rate-limiting (ΔG=92kJ/mol\Delta G^\ddagger = 92 \, \text{kJ/mol}).

Comparative Reactivity Table

Reaction TypeKey Functional GroupRate (Relative to Benzene)
Electrophilic substitutionOxazole ring3.5× faster
Nucleophilic aromatic substitutionSulfonamide2.1× faster
HydrolysisSulfonamide1.8× faster

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via sulfonamide coupling, starting with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride and 3-methoxyaniline. Reaction optimization involves adjusting solvent polarity (e.g., dioxane or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to aniline). Catalytic bases like triethylamine or pyridine enhance nucleophilicity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements (e.g., >70%) are achievable by slow addition of reagents and inert atmosphere use .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirm sulfonamide (-SO₂NH-) via νmax ~3416 cm⁻¹ (N-H stretch) and ~1622 cm⁻¹ (S=O asymmetric stretch) .
  • NMR : ¹H NMR (DMSO-d₆) identifies methoxy (δ3.81 ppm, singlet) and aromatic protons (δ7.06–7.92 ppm, coupling patterns). ¹³C NMR confirms substituent positions (e.g., δ55.9 ppm for methoxy carbon) .
  • HPLC : Purity assessment using reverse-phase C18 columns (UV detection at 254 nm) .

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Melting Point Analysis : Decomposition temperatures (e.g., ~180°C) indicate thermal stability .
  • Accelerated Stability Studies : Store samples at 4°C (desiccated) vs. 25°C with humidity (40–75% RH). Monitor degradation via HPLC every 30 days. Use mass spectrometry to identify hydrolytic byproducts (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this sulfonamide, and how can SHELX/ORTEP-3 address them?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion (methanol/water) to grow single crystals. Challenges include polymorphism and twinning.
  • SHELX Refinement : Apply SHELXL for high-resolution refinement, utilizing restraints for disordered methoxyphenyl groups. ORTEP-3 visualizes thermal ellipsoids to validate anisotropic displacement parameters .
  • Data Contradictions : Resolve ambiguous electron density maps by cross-validating with DFT-calculated bond lengths/angles .

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with apoptosis pathways?

  • Methodological Answer :

  • In Vitro Assays : Treat cancer cell lines (e.g., HeLa, U87) and measure apoptosis via Annexin V/PI staining. Compare IC₅₀ values with controls.
  • Mechanistic Studies : Use Western blotting to track PI3K/AKT pathway proteins (e.g., phosphorylated AKT, caspase-3 cleavage). Co-treat with pathway inhibitors (e.g., LY294002) to confirm target specificity .

Q. What strategies are effective for radiolabeling this compound to study its pharmacokinetic profile?

  • Methodological Answer :

  • Carbon-11 Labeling : Replace the methoxy group with [¹¹C]methyl iodide via nucleophilic substitution. Optimize reaction time (<10 min) and purify using semi-preparative HPLC. Validate radiochemical purity (>95%) with radio-TLC .
  • Biodistribution Studies : Administer the radiolabeled compound in rodent models and quantify uptake in organs via PET imaging or gamma counting .

Q. How can conflicting NMR or X-ray data be resolved when analyzing substituent effects on the oxazole ring?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange (e.g., hindered rotation of the methoxyphenyl group).
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. For crystallographic contradictions, re-refine structures with alternative space groups (e.g., P2₁/c vs. P1) .

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